1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide
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Overview
Description
1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3-chlorophenyl group and two carboxamide groups at positions 1 and 4. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide typically involves the reaction of 3-chloroaniline with piperidine-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, amines, alkyl halides, often in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N1-(3-methylphenyl)piperidine-1,4-dicarboxamide: Similar structure with a methyl group instead of a chlorine atom, used as a corrosion inhibitor.
1-(3-chlorophenyl)piperidine: Lacks the carboxamide groups, used in different chemical reactions and applications.
1,4-dihydropyridines: A class of compounds with similar piperidine rings, known for their cardiovascular activities.
Uniqueness: 1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide stands out due to its dual carboxamide groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature also imparts unique chemical reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-2-1-3-11(8-10)16-13(19)17-6-4-9(5-7-17)12(15)18/h1-3,8-9H,4-7H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMNIINLURKLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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